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Abstract
Poloxamer 188, a nonionic triblock copolymer, has emerged as a valuable excipient in

pharmaceutical formulations to address the challenges of poor drug solubility and

bioavailability. Its amphiphilic nature, comprising a central hydrophobic poly(propylene oxide)

(PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks, enables it to

function as an effective solubilizing agent, emulsifier, and stabilizer.[1] This document provides

detailed application notes and experimental protocols for utilizing Poloxamer 188 to enhance

the delivery of poorly water-soluble active pharmaceutical ingredients (APIs). Key

methodologies such as solid dispersion and micellar solubilization are discussed, supported by

quantitative data and step-by-step procedures for formulation and characterization.

Introduction to Poloxamer 188
Poloxamer 188 (also known by the trade name Pluronic® F-68) is a white, waxy, free-flowing

granular solid.[1] It is a non-toxic and non-irritating material, making it suitable for various

administration routes, including oral, parenteral, and topical formulations.[1][2] The unique

properties of Poloxamer 188 stem from its block copolymer structure, which allows for self-

assembly into micelles in aqueous solutions above the critical micelle concentration (CMC).[3]
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This micellization process is crucial for encapsulating and solubilizing hydrophobic drug

molecules, thereby improving their dissolution and subsequent absorption.[4]

Physicochemical Properties of Poloxamer 188:

Property Value Reference

Average Molecular Weight 7680–9510 g/mol [5]

Appearance
White, waxy, free-flowing

prilled granules or cast solid
[1]

Oxyethylene Content 79.9–83.7% [5]

Critical Micelle Concentration

(CMC)
0.040–0.46 mM [6]

Administration Routes
Injection, ophthalmic, oral,

periodontal, topical
[1]

Mechanisms of Solubility and Bioavailability
Enhancement
Poloxamer 188 primarily enhances drug solubility and bioavailability through two key

mechanisms:

Micellar Solubilization: In aqueous environments, Poloxamer 188 molecules self-assemble

into spherical structures called micelles. The hydrophobic PPO core serves as a reservoir for

poorly soluble drug molecules, while the hydrophilic PEO corona forms a protective shell that

interfaces with the aqueous medium. This encapsulation effectively increases the drug's

solubility and protects it from degradation.

Solid Dispersion: This technique involves dispersing the drug within a hydrophilic carrier

matrix at a molecular level.[7][8] When Poloxamer 188 is used as the carrier, it can reduce

drug crystallinity, enhance wettability, and improve the dissolution rate of the API.[7][9] Solid

dispersions can be prepared using methods such as melting (fusion) and solvent

evaporation.[7][10][11]
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Quantitative Data on Solubility and Dissolution
Enhancement
The following tables summarize the quantitative improvements in drug solubility and dissolution

achieved by formulating with Poloxamer 188, as reported in various studies.

Table 1: Enhancement of Drug Solubility with Poloxamer 188

Drug
Formulation
Method

Drug:Poloxam
er 188 Ratio

Solubility
Enhancement

Reference

Lornoxicam
Solvent

Evaporation
1:3

Significant

increase in

apparent

solubility with

increasing carrier

concentration.

[12][13]

Dexibuprofen

Ternary Inclusion

Complex with

HPβCD

1:4:10%

(DEX:HPβCD:PX

M-188)

Increased

solubility to 42.66

mg/mL

compared to the

binary complex.

[9]

Erlotinib HCl
Solvent

Evaporation
1:5

Increased

solubility in a

concentration-

dependent

manner.

[11]

Piroxicam
Solid Dispersion

(Melting)

Optimized with

3% P188

Significant

enhancement in

saturation

solubility.

[7]

Table 2: Enhancement of Drug Dissolution Rate with Poloxamer 188
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Drug
Formulation
Method

Drug:Poloxam
er 188 Ratio

Dissolution
Rate
Improvement

Reference

Piroxicam
Solid Dispersion

(Melting)

Optimized with

3% P188

22.22% increase

in dissolution

rate compared to

pure drug.

[7]

Erlotinib HCl

Solid Dispersion

(Solvent

Evaporation)

1:5

Maximum drug

release of 90.07

± 0.78%.

[11]

Rofecoxib
Solid Dispersion

(Melting)
Optimized

Enhanced

dissolution due

to decreased

crystallinity.

[14]

Lornoxicam

Solid Dispersion

(Solvent

Evaporation)

1:3

Showed

maximum

dissolution

efficiency among

all formulations.

[10][12]

Itraconazole
Direct

Compression

10% and 30%

PLX

Accelerated

dissolution.

Experimental Protocols
This section provides detailed protocols for preparing and evaluating drug formulations using

Poloxamer 188.

Preparation of Solid Dispersions
4.1.1. Melting Method (Fusion Method)

This method is suitable for thermally stable drugs and carriers.
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Materials: Poorly soluble drug, Poloxamer 188, water bath, magnetic stirrer, mortar and

pestle, sieves.

Protocol:

Accurately weigh the required amounts of the drug and Poloxamer 188 according to the

desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5).[11]

Melt the Poloxamer 188 in a water bath at a temperature of approximately 80°C until a

clear, homogeneous solution is obtained.[7]

Add the drug to the molten Poloxamer 188 with continuous stirring until a uniform,

transparent solution is achieved, ensuring complete dissolution of the drug.[7]

Cool the molten mixture rapidly by placing it in an ice bath to solidify.

Pulverize the solidified mass using a mortar and pestle.

Pass the resulting powder through a sieve (e.g., #60) to obtain a uniform particle size.

Store the prepared solid dispersion in a desiccator until further evaluation.

4.1.2. Solvent Evaporation Method

This method is suitable for thermolabile drugs.

Materials: Poorly soluble drug, Poloxamer 188, a common volatile solvent (e.g., methanol,

ethanol), beaker, magnetic stirrer, petri dish, desiccator, sieve.

Protocol:

Weigh the calculated quantities of the drug and Poloxamer 188 for the desired ratio (e.g.,

1:1, 1:2, 1:3).[12]

Dissolve both the drug and Poloxamer 188 in a sufficient volume of a common solvent

(e.g., 20 ml of methanol) in a beaker with stirring to form a clear solution.[12]
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Pour the solution into a petri dish and allow the solvent to evaporate at room temperature

overnight.[12]

Scrape the resulting solid mass from the petri dish.

Place the product in a desiccator for 24 hours to ensure complete removal of any residual

solvent.[12]

Sieve the dried solid dispersion through a #60 sieve and store it in a desiccator.[12]

Preparation of Mixed Micelles by Thin-Film Hydration
This method is used to create micellar formulations for enhanced solubility and bioavailability.

[15]

Materials: Poorly soluble drug, Poloxamer 188, another surfactant/polymer (e.g., TPGS-

1000), organic solvent (e.g., chloroform, methanol), round-bottom flask, rotary evaporator,

phosphate buffer, bath sonicator.

Protocol:

Accurately weigh the drug, Poloxamer 188, and any other co-formers.

Dissolve all components in a suitable organic solvent in a round-bottom flask.

Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a

thin, uniform film on the inner surface of the flask.

Hydrate the thin film with a pre-warmed aqueous buffer (e.g., phosphate buffer) by rotating

the flask.

Sonicate the resulting suspension in a bath sonicator to form a clear micellar solution.

Characterization and Evaluation Protocols
4.3.1. Saturation Solubility Study

This study determines the extent of solubility enhancement.
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Protocol:

Prepare a series of screw-capped vials containing a fixed volume of dissolution medium

(e.g., 20 ml of distilled water or phosphate buffer pH 6.8).[12]

Add an excess amount of the pure drug or the prepared formulation (solid dispersion or

micellar solution) to each vial.

Shake the vials in a rotary bath shaker for 24 hours at a constant temperature.[12]

After 24 hours, filter the suspensions through a suitable filter (e.g., Whatman no. 1 filter

paper).[12]

Dilute the filtrate appropriately and analyze the drug concentration using a validated

analytical method (e.g., UV-Vis spectrophotometry).[12]

4.3.2. In Vitro Dissolution Testing

This test evaluates the rate at which the drug is released from the formulation.

Protocol:

Prepare the dissolution medium (e.g., 900 mL of 0.1N HCl, pH 1.2).[7]

Place the dissolution medium in the dissolution apparatus (e.g., USP Type I or II) and

maintain the temperature at 37 ± 0.5 °C.[7]

Place a known amount of the pure drug or the formulation (equivalent to a specific dose of

the drug) into the dissolution vessel.

Start the apparatus at a specified rotation speed (e.g., 50 rpm).[7]

Withdraw aliquots (e.g., 10 mL) of the dissolution medium at predetermined time intervals

(e.g., 5, 10, 20, 30, 45, and 60 minutes) and replace with an equal volume of fresh

medium.[7]

Filter the samples and analyze for drug content using a suitable analytical method.
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Calculate the cumulative percentage of drug released at each time point.
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Caption: Self-assembly of Poloxamer 188 monomers into micelles to encapsulate and

solubilize poorly soluble drugs.

Experimental Workflow for Solid Dispersion Preparation
and Evaluation
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Workflow for Solid Dispersion Formulation and Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b019194#poloxamer-188-for-enhancing-
drug-solubility-and-bioavailability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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